![molecular formula C19H20N2O5 B3807006 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol](/img/structure/B3807006.png)
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol, also known as BMT-108908, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. The compound has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the PI3K/AKT/mTOR signaling pathway, which is implicated in cancer and neurodegenerative diseases. (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant defense system.
Biochemical and Physiological Effects
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has been found to have various biochemical and physiological effects on the body. The compound has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances the antioxidant defense system and promotes the survival of cells. (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has been found to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has low toxicity and is well-tolerated in animal models. However, the compound has limitations in terms of its solubility and bioavailability. These limitations can be overcome by formulating the compound into suitable drug delivery systems.
Zukünftige Richtungen
There are several future directions for the research on (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol. The compound can be further optimized to improve its pharmacokinetic properties and increase its potency. It can also be formulated into suitable drug delivery systems to improve its solubility and bioavailability. The compound can be tested in clinical trials to evaluate its safety and efficacy in humans. (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol can also be used as a lead compound to develop novel drugs for the treatment of various diseases.
Conclusion
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol is a novel compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The research on (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has provided valuable insights into the development of novel drugs for the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer, (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-methoxyisonicotinoyl)piperidin-3-ol has been found to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease and Parkinson's disease, the compound has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-(2-methoxypyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-18-9-13(4-6-20-18)19(23)21-7-5-14(15(22)10-21)12-2-3-16-17(8-12)26-11-25-16/h2-4,6,8-9,14-15,22H,5,7,10-11H2,1H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMQBZDGBPINL-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.